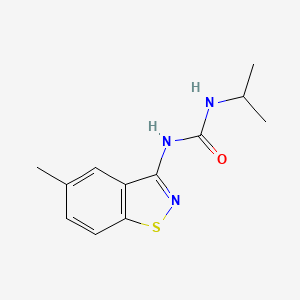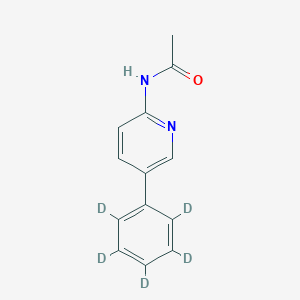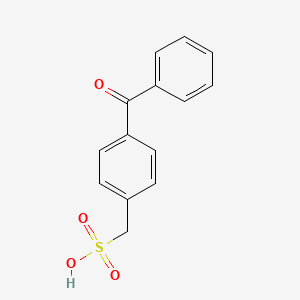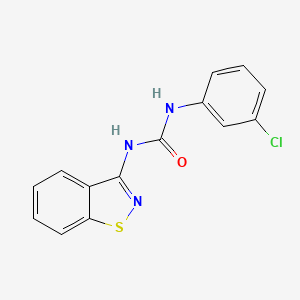
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with a methyl group, a trichloropropyl group, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps:
Friedel-Crafts Alkylation:
Nitration: The nitration of the benzene ring is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrobenzoic acid with the substituted benzene derivative using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-aminobenzoate
Substitution: 4-Methyl-3-(1,1-dihydroxypropyl)phenyl 4-nitrobenzoate
Hydrolysis: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol and 4-nitrobenzoic acid
Applications De Recherche Scientifique
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl 4-nitrobenzoate: Lacks the trichloropropyl group, resulting in different chemical and biological properties.
3-(1,1,1-Trichloropropan-2-yl)phenyl 4-nitrobenzoate: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is unique due to the presence of both the trichloropropyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93320-52-6 |
|---|---|
Formule moléculaire |
C17H14Cl3NO4 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
[4-methyl-3-(1,1,1-trichloropropan-2-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10-3-8-14(9-15(10)11(2)17(18,19)20)25-16(22)12-4-6-13(7-5-12)21(23)24/h3-9,11H,1-2H3 |
Clé InChI |
NGYHHYJERHVKFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)



![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


